molecular formula C19H19ClN4O3S2 B14950819 N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide

N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide

Cat. No.: B14950819
M. Wt: 451.0 g/mol
InChI Key: HFDQGAUSPPOMTP-UHFFFAOYSA-N
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Description

N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperazine moiety, and a chlorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine moiety and the chlorophenyl group. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell division and DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE is unique due to its combination of a benzothiazole ring, a piperazine moiety, and a methanesulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable candidate for research in various scientific fields .

Properties

Molecular Formula

C19H19ClN4O3S2

Molecular Weight

451.0 g/mol

IUPAC Name

N-[6-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,3-benzothiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C19H19ClN4O3S2/c1-29(26,27)22-19-21-16-7-2-13(12-17(16)28-19)18(25)24-10-8-23(9-11-24)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3,(H,21,22)

InChI Key

HFDQGAUSPPOMTP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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